3,5-Dodecadiene, 2-methyl-
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Overview
Description
3,5-Dodecadiene, 2-methyl-: is an organic compound with the molecular formula C13H24 It is a branched hydrocarbon with two double bonds located at the 3rd and 5th positions and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dodecadiene, 2-methyl- typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 3,5-Dodecadiene, 2-methyl- may involve catalytic hydrogenation of precursor compounds. This process requires specific catalysts such as palladium or platinum on carbon and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dodecadiene, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form epoxides or diols.
Reduction: Hydrogenation reactions using catalysts like palladium can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
3,5-Dodecadiene, 2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dodecadiene, 2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The double bonds in the compound allow it to participate in various chemical reactions, forming intermediates that can interact with biological molecules. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
1,3-Butadiene: A simple diene with two double bonds, used in the production of synthetic rubber.
Isoprene: A naturally occurring diene, used in the synthesis of natural rubber and other polymers.
2,4-Hexadiene: Another diene with a similar structure but different positioning of double bonds.
Uniqueness: 3,5-Dodecadiene, 2-methyl- is unique due to its specific structure, which includes a methyl group at the 2nd position and double bonds at the 3rd and 5th positions. This unique arrangement allows it to participate in specific chemical reactions and makes it valuable for various applications in research and industry.
Properties
CAS No. |
90083-37-7 |
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Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
(3E,5E)-2-methyldodeca-3,5-diene |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h9-13H,4-8H2,1-3H3/b10-9+,12-11+ |
InChI Key |
HULVBFBDOCMWOT-HULFFUFUSA-N |
Isomeric SMILES |
CCCCCC/C=C/C=C/C(C)C |
Canonical SMILES |
CCCCCCC=CC=CC(C)C |
Origin of Product |
United States |
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